molecular formula C12H9F6NO B14774652 N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide

N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B14774652
M. Wt: 297.20 g/mol
InChI Key: KMJUUERBTHYPHF-UHFFFAOYSA-N
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Description

N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide: is an organic compound with the molecular formula C13H11F6NO It is characterized by the presence of a cyclopropyl group and two trifluoromethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its trifluoromethyl groups enhance its ability to interact with biological targets, making it useful in drug discovery and development .

Medicine: Its structural features may contribute to improved drug efficacy and selectivity .

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to proteins and enzymes, allowing it to modulate their activity. The cyclopropyl group contributes to the compound’s overall stability and reactivity, enabling it to participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of both cyclopropyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The cyclopropyl group enhances the compound’s stability, while the trifluoromethyl groups improve its binding affinity and reactivity .

Properties

Molecular Formula

C12H9F6NO

Molecular Weight

297.20 g/mol

IUPAC Name

N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C12H9F6NO/c13-11(14,15)7-3-6(10(20)19-9-1-2-9)4-8(5-7)12(16,17)18/h3-5,9H,1-2H2,(H,19,20)

InChI Key

KMJUUERBTHYPHF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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